3-Benzylaniline
Overview
Description
3-Benzylaniline is a chemical compound that is a derivative of aniline, where a benzyl group is attached to the nitrogen atom of the aniline moiety. It is a secondary amine and can be involved in various chemical reactions due to the presence of the aniline and benzyl functional groups.
Synthesis Analysis
The synthesis of compounds related to 3-benzylaniline can be achieved through various methods. For instance, the synthesis of benzo[f]isoindole-1,3-dicarboxylates involves an I2-induced 1,3-dipolar cycloaddition reaction from quinones and N-substituted amino esters, which could be related to the synthesis of benzylaniline derivatives . Additionally, the synthesis of 3-carbonylated benzofuran derivatives is achieved through a gold(III)-catalyzed tandem reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds . Furthermore, the synthesis of α-aminophosphonates from N-benzylanilines is accomplished via a radical cation salt-initiated aerobic oxidation . These methods highlight the versatility of reactions involving benzyl and aniline groups.
Molecular Structure Analysis
The molecular structure of 3-benzylaniline derivatives can be complex and diverse. For example, the synthesis of yttrium benzene dicarboxylates results in compounds with one- and three-dimensional structures, indicating the potential for 3-benzylaniline derivatives to form intricate molecular architectures .
Chemical Reactions Analysis
3-Benzylaniline and its derivatives can undergo various chemical reactions. The radical cation salt-initiated phosphorylation of N-benzylanilines to produce α-aminophosphonates demonstrates the reactivity of the sp3 C-H bond adjacent to the nitrogen atom in benzylanilines . Additionally, the palladium-catalyzed aminocarbonylation of benzyl chlorides with anthranils to synthesize 3-arylquinolin-2(1H)-ones shows the ability of benzyl compounds to participate in carbonylative cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-benzylaniline derivatives can be inferred from related compounds. For instance, the electrochemical polymerization of N-benzylaniline results in a conducting polymer film, suggesting that 3-benzylaniline derivatives may also exhibit conductive properties . The solubility of the polymer in various solvents and its similarity to polyaniline in terms of cyclic voltammograms and infrared spectra further indicate the potential properties of 3-benzylaniline derivatives .
Scientific Research Applications
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Organic Synthesis
- 3-Benzylaniline is used as an organic building block .
- It has a molecular weight of 183.25 and a linear formula of C6H5CH2NHC6H5 .
- It is a solid substance with a boiling point of 306-307 °C and a melting point of 35-38 °C .
- It is soluble in alcohol, chloroform, and diethyl ether, but insoluble in water .
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Green Chemistry
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Electropolymerisation
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Separation of Tervalent Gallium, Indium, and Thallium
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Photocatalysis
- Photocatalysis provides a remarkable mode of selective activation of chemical bonds, enabling the discovery of new chemical space and the rapid synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
- New technologies, such as flow reactors, automation, and robotics, have rendered photocatalysis scalable and industrially relevant .
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Nonlinear Optical Materials
- N-Benzyl-3-nitroaniline was synthesized and grown through an aqueous solution using a low temperature solution growth technique .
- This conforming monoclinic crystal structure with the P2 1 space group was established by the characterization study of single crystal X-ray diffraction .
- The lower cut-off wavelength of the ultra violet-visible absorption and emission spectrum was found to be about 320 nm as the excitation of fluorescence and the emission of blue and red colors are expected at 459 nm and 688 nm .
- The time-based DFT technique was used to calculate the first-order hyperpolarization ( β )\u2009=\u20091.214\u2009×\u200910 –30 esu .
- Thermo gravimetric and differential thermal analysis measurements were used to determine the crystal’s moisturing toughness up to 282.87 °C .
- The relative dielectric constant changes with frequency .
- Kurtz Perry’s method confirmed 1.66 times the efficiency of second harmonic generation to this present crystal comparing KDP crystal .
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Thermodynamic Studies
- All of the thermodynamic data would be useful in further research on N-Benzy-3-nitroaniline .
- Based on thermodynamic function relationships, they can be used to estimate other thermodynamic energies, and to estimate chemical reaction directions based on the second law of thermodynamic theoretical harmonic frequencies .
Safety And Hazards
According to the safety data sheet, 3-Benzylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being the target organ . In the event of fire, self-contained breathing apparatus should be worn .
properties
IUPAC Name |
3-benzylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYMMTQDXHJALZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976985 | |
Record name | 3-Benzylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylaniline | |
CAS RN |
61424-26-8 | |
Record name | 61424-26-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Benzylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Benzylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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